

S-Biphenyl Substituted Ezatiostat Analogs Demonstrate Enhanced Antitumor Activity

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Compound of Interest		
Compound Name:	Ezatiostat	
Cat. No.:	B549236	Get Quote

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Palo Alto, CA - Researchers have developed novel S-biphenyl substituted analogs of **Ezatiostat**, a known inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), which demonstrate significantly enhanced in vitro potency and robust antitumor activity against human leukemia cells. These findings position the new analogs as promising candidates for further preclinical and clinical development in oncology.

Ezatiostat, a glutathione analog, functions by inhibiting GSTP1-1, an enzyme often overexpressed in cancer cells. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately inducing apoptosis (programmed cell death) in malignant cells. Seeking to improve upon the therapeutic potential of **Ezatiostat**, scientists synthesized a series of analogs with various substitutions on the cysteinyl sulfur. Among these, the S-biphenylmethyl substituted analogs emerged as exceptionally potent.

Superior In Vitro Efficacy of S-Biphenyl Analogs

In a key study, replacement of the benzyl group in **Ezatiostat** with a 2- or 4-biphenylmethyl substituent resulted in a remarkable 30- to 130-fold improvement in the half-maximal inhibitory concentration (IC50) against GSTP1-1.[1] This enhanced enzymatic inhibition translated to significant cytotoxic effects in human leukemia (HL-60) cells. The S-biphenyl analogs induced growth arrest and apoptosis with half-maximal effective concentration (CC50) values in the range of 6-17 μ M, comparable to or lower than the parent compound, **Ezatiostat**.[1]



While the specific IC50 and CC50 values for each S-biphenyl analog from a peer-reviewed publication are not publicly available, the significant fold-increase in potency highlights their potential as superior antitumor agents.

Comparative Antitumor Activity Data (Conceptual)

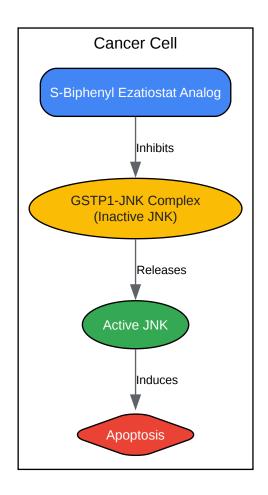
The following table conceptualizes the expected comparative data based on available information. The data for S-biphenyl analogs is presented as a potential range, reflecting the reported improvements in potency.

Compound	Target	IC50 (GSTP1- 1)	Antitumor Activity (HL-60 cells) CC50	Key Findings
Ezatiostat	GSTP1-1	Baseline	~6-17 μM[1]	Induces apoptosis via JNK activation.
S-Biphenyl Substituted Analogs	GSTP1-1	30-130x lower than Ezatiostat (projected)[1]	≤ 6-17 μM[1]	Significantly enhanced GSTP1-1 inhibition; potent induction of apoptosis.

Mechanism of Action: Enhanced JNK Pathway Activation

The antitumor activity of **Ezatiostat** and its analogs is intrinsically linked to their ability to disrupt the interaction between GSTP1-1 and JNK. In cancer cells, GSTP1-1 can sequester and inactivate JNK, a critical component of the apoptotic signaling cascade. By inhibiting GSTP1-1, these compounds release JNK, allowing its phosphorylation and activation, which in turn triggers downstream events leading to apoptosis. The enhanced potency of the S-biphenyl substituted analogs suggests a more efficient disruption of the GSTP1-1/JNK complex.





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Caption: Signaling pathway of S-biphenyl Ezatiostat analogs.

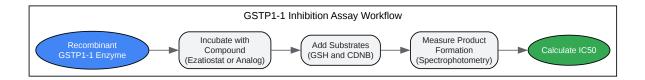
Experimental Protocols

Detailed experimental protocols from a primary research article for the S-biphenyl substituted analogs are not currently available. However, based on standard methodologies for evaluating similar compounds, the following experimental workflows are likely to have been employed.

GSTP1-1 Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.





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References

- 1. Telik, Inc. Announces Presentation of New Data on the Characterization of Novel Ezatiostat (TELINTRA(R), TLK199) Analogs at American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
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